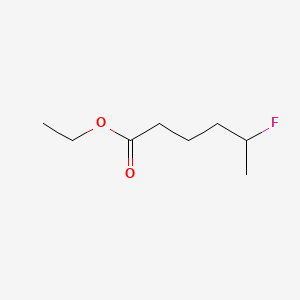
Ethyl 5-fluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-fluorohexanoate: is an organic compound with the molecular formula C8H15FO2 It is an ester derived from hexanoic acid and ethanol, with a fluorine atom attached to the fifth carbon of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst like tetra-n-butylammonium fluoride. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 140°C) to facilitate the substitution of the bromine atom with a fluorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and extraction are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluorohexanoate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 5-Fluorohexanoic acid and ethanol.
Reduction: 5-Fluorohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-fluorohexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-fluorohexanoate involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. In enzyme-catalyzed reactions, the presence of the fluorine atom can alter the enzyme’s substrate specificity and catalytic efficiency .
Comparison with Similar Compounds
- Ethyl 2-fluorohexanoate
- Ethyl 3-fluorohexanoate
- Ethyl 4-fluorohexanoate
Comparison: Ethyl 5-fluorohexanoate is unique due to the position of the fluorine atom on the fifth carbon of the hexanoic acid chain. This positional isomerism can lead to differences in chemical reactivity, physical properties, and biological activity compared to its analogs. For instance, the specific placement of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets .
Properties
CAS No. |
63765-77-5 |
|---|---|
Molecular Formula |
C8H15FO2 |
Molecular Weight |
162.20 g/mol |
IUPAC Name |
ethyl 5-fluorohexanoate |
InChI |
InChI=1S/C8H15FO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3 |
InChI Key |
NPPLOQPYSBIGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



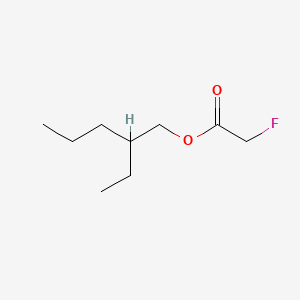
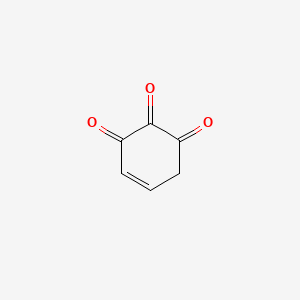

![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)
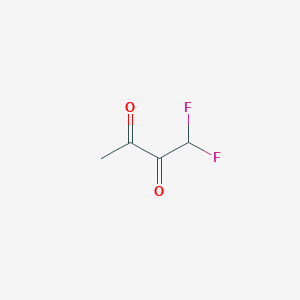

![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)


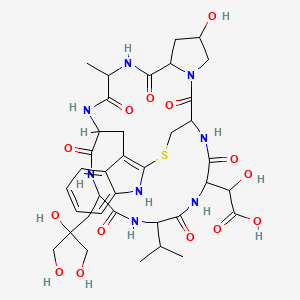
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)
![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)

